molecular formula C15H16ClNO6S2 B2797577 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine CAS No. 1797887-14-9

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

Cat. No. B2797577
M. Wt: 405.86
InChI Key: NLEQIABUPIPDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the azetidine family, which is a class of organic compounds that contain a four-membered nitrogen-containing ring. The unique structural features of this compound make it a promising candidate for use in various applications, including drug discovery, material science, and catalysis.

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

Synthetic Approaches and Characterization

The synthesis of azetidine derivatives, including compounds with structural similarities to the specified chemical, has been explored to understand their biological and pharmacological properties. For instance, Jagannadham et al. (2019) discussed the synthesis of substituted azetidinones derived from a dimer of Apremilast, highlighting the biological significance of the sulfonamide rings and their derivatives in medicinal chemistry. This work underscores the complexity and the interest in azetidine scaffolds for drug development, characterized by various spectroscopic methods including IR, NMR, and mass spectroscopy for their structural elucidation Jagannadham, Y., Reddy, D. V., Ramadevi, B., & Prasanna, B., 2019.

Structural Features and Antimitotic Compounds

The structural analysis of azetidin-2-ones, particularly focusing on antimitotic compounds, reveals the significance of the azetidine core and its potential in drug design. Research by Twamley, B., O’Boyle, N., & Meegan, M. (2020), describes various azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidine-2-one core, indicating the versatility of substitutions on the lactam positions to modify biological activity Twamley, B., O’Boyle, N., & Meegan, M., 2020.

Potential Applications in Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Properties

Studies on azetidine derivatives reveal promising antimicrobial and antioxidant activities. Devi, K., Ramaiah, M., Roopa, D., & Vaidya, V. (2010), synthesized 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides, exhibiting significant antimicrobial and antioxidant activities. This suggests potential applications of azetidine derivatives in addressing microbial resistance and oxidative stress-related disorders Devi, K., Ramaiah, M., Roopa, D., & Vaidya, V., 2010.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO6S2/c1-22-15-5-4-12(7-14(15)16)25(20,21)17-8-13(9-17)24(18,19)10-11-3-2-6-23-11/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQIABUPIPDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

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